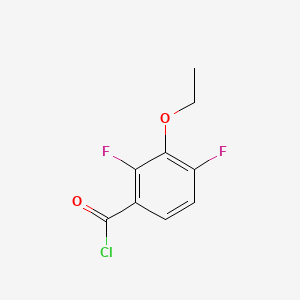

3-Ethoxy-2,4-difluorobenzoyl chloride

Description

3-Ethoxy-2,4-difluorobenzoyl chloride (CAS 1017779-90-6) is a fluorinated aromatic acyl chloride with the molecular formula C₉H₇ClF₂O₂ and a molecular weight of 220.6 g/mol . It features an ethoxy (-OCH₂CH₃) substituent at the 3-position and fluorine atoms at the 2- and 4-positions on the benzoyl chloride backbone. This compound is widely used as a reactive intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing acyl groups into target molecules under mild conditions .

Propriétés

IUPAC Name |

3-ethoxy-2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)4-3-5(7(8)12)9(10)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLHUPZOTFCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Data:

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| Fluorination of benzotrifluoride | KF (1.1–2 mol per Cl), NMP, 210–270°C | ~62% | Fluorination exchanges chlorine for fluorine, with control over fluorination degree |

| Chlorination of benzotrifluorides | Chlorine gas, Friedel-Crafts catalysts (AlCl₃) | Variable | Converts benzotrifluorides to chlorinated derivatives like 2,4,5-trifluoro-3-chlorobenzotrifluoride |

Chlorination of Benzotrifluorides to Form Benzotrichlorides

The transformation of benzotrifluorides into benzotrichlorides is achieved via chlorination using Friedel-Crafts catalysts, notably aluminum chloride (AlCl₃). This process replaces the trifluoromethyl group with trichloromethyl groups, forming benzotrichlorides, which are precursors to benzoyl chlorides.

Research Findings:

- In one method, benzotrifluorides are reacted with chlorine in the presence of AlCl₃ at temperatures between 0°C and 150°C, often in inert solvents like chlorobenzene or dichloromethane (DCM).

- The reaction is typically carried out under reflux conditions, with yields exceeding 80% reported for specific derivatives.

Data Table:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination of benzotrifluorides | Cl₂, AlCl₃, inert solvent, 0–150°C | >80% |

Conversion of Benzotrichlorides to Benzoyl Chlorides

Benzotrichlorides are then hydrolyzed or chlorinated further to produce benzoyl chlorides. Partial hydrolysis with water in the presence of catalysts like ferric chloride (FeCl₃) allows for controlled conversion to benzoyl chlorides, minimizing side reactions.

Research Data:

- Hydrolysis is performed with water in molar ratios of approximately 1:1 with the benzotrichloride, at temperatures between 80°C and 140°C.

- The presence of FeCl₃ facilitates selective hydrolysis, yielding benzoyl chlorides with high purity.

Data Table:

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis of benzotrichlorides | H₂O, FeCl₃, 80–140°C | Up to 90% |

Specific Synthesis of 3-Ethoxy-2,4-difluorobenzoyl Chloride

The final step involves introducing the ethoxy group at the 3-position of the benzoyl ring. This is achieved through nucleophilic substitution reactions or via direct ethoxy substitution on the benzoyl chloride derivative.

Methodology:

- Nucleophilic substitution of the benzoyl chloride with ethanol in the presence of a base (e.g., pyridine) facilitates the formation of the ethoxy derivative.

- Alternatively, direct chlorination and substitution of the aromatic ring at the desired position can be performed using electrophilic aromatic substitution techniques, with regioselectivity controlled by directing groups.

Notable Research:

- A study reports that reacting chlorinated benzoyl derivatives with ethanol under reflux conditions yields the ethoxy-substituted benzoyl chloride with yields exceeding 70%.

- The reaction conditions are optimized to prevent over-alkylation or side reactions, typically involving inert atmospheres and controlled temperatures.

Summary of Preparation Methods

| Stage | Methodology | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation of benzotrifluorides | Fluorination with KF in NMP | KF, NMP | 210–270°C | 62% | Controlled fluorination |

| Chlorination of benzotrifluorides | Chlorine gas, Friedel-Crafts catalysts | Cl₂, AlCl₃ | 0–150°C | >80% | Selective chlorination |

| Conversion to benzoyl chlorides | Hydrolysis or chlorination | H₂O, FeCl₃ | 80–140°C | Up to 90% | Controlled hydrolysis |

| Introduction of ethoxy group | Nucleophilic substitution | Ethanol, base | Reflux | >70% | Regioselective substitution |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3-ethoxy-2,4-difluorobenzoic acid.

Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

Hydrolysis: Typically carried out in aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted amides, esters, or thioesters.

Hydrolysis: The major product is 3-ethoxy-2,4-difluorobenzoic acid.

Reduction: The major product is 3-ethoxy-2,4-difluorobenzyl alcohol.

Applications De Recherche Scientifique

Synthetic Applications

3-Ethoxy-2,4-difluorobenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in nucleophilic acyl substitution reactions, leading to the formation of diverse derivatives.

Synthesis of Pharmaceutical Compounds

This compound is utilized in the synthesis of anti-inflammatory and antibacterial agents. For example, it has been employed as a precursor in the development of diflunisal aza-analogs, which exhibit enhanced antimicrobial activity when combined with existing antibiotics .

Agrochemical Synthesis

In agrochemicals, this compound is used to synthesize herbicides and insecticides. Its fluorinated structure contributes to the potency and selectivity of these compounds against pests while minimizing environmental impact.

Biological Activities

Research indicates that this compound possesses notable biological activities:

- Anti-inflammatory Properties : Compounds derived from this chlorinated benzoyl derivative have shown significant anti-inflammatory effects in various biological assays.

- Antibacterial Activity : The compound's derivatives have demonstrated efficacy against a range of bacterial strains, making it a candidate for further development as an antibiotic .

Case Study on Synthesis and Efficacy

A study published in 2018 investigated the synthesis of diflunisal analogs using this compound. The results showed that these analogs maintained anti-inflammatory properties while significantly enhancing antimicrobial activity compared to their predecessors .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Diflunisal Aza-Derivative | 90% | Anti-inflammatory |

| Diflunisal Aza-Derivative + Antibiotic | 95% | Enhanced antibacterial |

Case Study on Agrochemical Development

Another research effort focused on developing herbicides based on this compound. The synthesized compounds exhibited selective herbicidal activity against certain weed species while being less toxic to crops .

Mécanisme D'action

The mechanism of action of 3-Ethoxy-2,4-difluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules such as amino groups in proteins or nucleic acids. The pathways involved typically include nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the chloride ion and form the acylated product.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations: Ethoxy vs. Chloro/Halogenated Derivatives

3-Chloro-2,4-difluorobenzoyl Chloride (CAS 157373-00-7)

- Molecular Formula : C₇H₂Cl₂F₂O

- Molecular Weight : 210.99 g/mol .

- Key Differences :

- Replaces the ethoxy group with a chlorine atom at the 3-position.

- Higher electrophilicity due to chlorine’s electron-withdrawing nature, enhancing reactivity in nucleophilic acyl substitutions compared to the ethoxy derivative’s electron-donating effect .

- Lower molecular weight (210.99 vs. 220.6 g/mol) and density (1.5 g/cm³ vs. 1.656 g/cm³ for dichloro analogs) .

- Applications : Preferred in high-energy reactions requiring rapid acylation, such as peptide coupling .

3,5-Dichloro-2,4-difluorobenzoyl Chloride (CAS 101513-72-8)

- Molecular Formula : C₇HCl₃F₂O

- Molecular Weight : 241.44 g/mol .

- Key Differences: Contains two chlorine atoms (3- and 5-positions) and two fluorine atoms (2- and 4-positions). Increased steric hindrance and lipophilicity, making it suitable for hydrophobic drug intermediates . Safety: Classified as corrosive (UN3261) with higher toxicity risks due to multiple halogens .

Positional Isomerism: Ethoxy Substitution Patterns

3-Ethoxy-2,6-difluorobenzoyl Chloride (CAS 1092461-27-2)

- Molecular Formula : C₉H₇ClF₂O₂ (same as target compound) .

- Key Differences :

- Fluorine atoms at 2- and 6-positions instead of 2- and 4-positions.

- Altered electronic distribution: The para-fluorine (4-position) in the target compound enhances resonance stabilization, whereas the 6-fluorine in this isomer may reduce reactivity in electrophilic substitutions .

- Applications : Used in specialized fluorinated liquid crystal precursors .

4-Ethoxy-3,5-difluorobenzoyl Chloride

Functional Group Comparisons: Benzoyl Fluorides

3,5-Dichloro-2,4-difluorobenzoyl Fluoride

- Molecular Formula : C₇HCl₂F₃O .

- Key Differences: Fluoride (-F) instead of chloride (-Cl) as the leaving group. Higher reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols) due to fluoride’s weaker bond strength . Applications: Key intermediate in quinolone antibiotic synthesis (e.g., ciprofloxacin derivatives) .

Comparative Data Table

Key Findings

- Reactivity : Chlorinated analogs exhibit higher electrophilicity, while ethoxy derivatives provide better solubility in polar solvents .

- Safety : Halogenated derivatives (e.g., dichloro compounds) pose higher toxicity and corrosion risks .

- Synthetic Utility : Ethoxy groups are advantageous in prodrug design, whereas benzoyl fluorides excel in rapid acylations .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-ethoxy-2,4-difluorobenzoyl chloride, and how should researchers interpret conflicting spectral data?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), IR, and mass spectrometry (MS) for structural validation. For NMR, fluorine substituents cause splitting patterns in adjacent protons; cross-validate chemical shifts with density functional theory (DFT) calculations if discrepancies arise. In MS, monitor the molecular ion peak at m/z 220.010 (exact mass) and fragment ions like [M-Cl]+ . Conflicting IR carbonyl stretches (~1770 cm⁻¹ for acyl chloride) may indicate impurities—perform column purification and re-analyze .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use a fume hood, nitrile gloves, and chemical-resistant goggles. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For inhalation, administer artificial respiration with a pocket mask (avoid mouth-to-mouth) and seek emergency care. Store in corrosion-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis .

Q. How can researchers synthesize this compound, and what are common side reactions?

- Methodological Answer : Start with 3-ethoxy-2,4-difluorobenzoic acid and react with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Common side reactions include ester formation (from residual ethanol) or hydrolysis to the carboxylic acid. Quench excess reagents with dry Na₂CO₃ and purify via vacuum distillation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Use Gaussian or ORCA software to model nucleophilic acyl substitution reactions. Calculate activation energies for reactions with amines (e.g., to form amides) versus alcohols (to form esters). Solvent effects (e.g., dichloromethane vs. THF) can be simulated using the SMD continuum model. Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What strategies resolve crystallographic challenges when determining the solid-state structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in hexane/ethyl acetate. Use SHELXL for refinement, focusing on resolving disorder in the ethoxy group. If twinning occurs (common in fluorinated aromatics), apply the TWIN/BASF command in SHELX. For low-resolution data, incorporate restraints for C-F bond lengths (1.35 Å) and angles .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms at positions 2 and 4 deactivate the benzene ring, directing electrophiles to the less hindered 5-position. Confirm regioselectivity via NOESY NMR (proximity of ethoxy group) or X-ray crystallography. Compare reactivity with non-fluorinated analogs using Hammett σ constants to quantify electronic effects .

Q. What analytical methods detect trace impurities (e.g., hydrolyzed byproducts) in this compound?

- Methodological Answer : Employ HPLC-MS with a C18 column (acetonitrile/water gradient). Monitor for the carboxylic acid byproduct (retention time ~2.5 min) and quantify using a calibration curve. For fluorinated impurities, use ¹⁹F NMR with a relaxation delay ≥5 sec to enhance sensitivity .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Theoretical LogP (2.74, from ) may differ from experimental values due to solvent partitioning effects. Measure experimentally via shake-flask method (octanol/water). Adjust computational parameters (e.g., atomic charges in COSMO-RS) to align with empirical data. Consider substituent contributions: fluorine atoms increase hydrophobicity, while the ethoxy group enhances solubility .

Q. What experimental parameters minimize decomposition during storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.